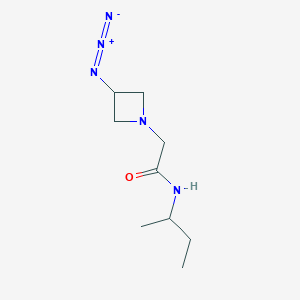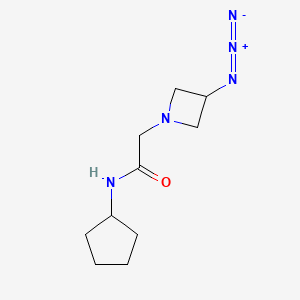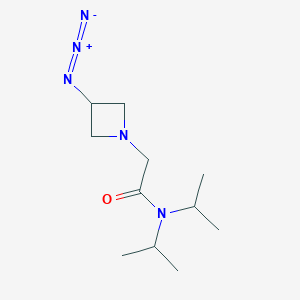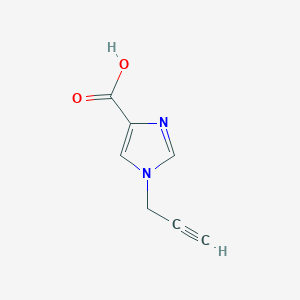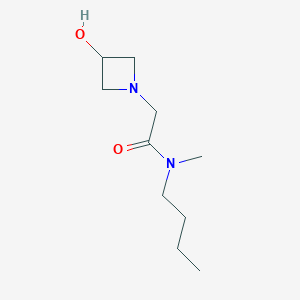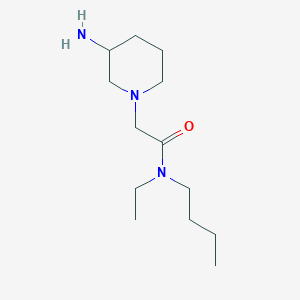
4-(2-(3-Aminoazetidin-1-yl)acetyl)benzonitrile
Vue d'ensemble
Description
“4-(2-(3-Aminoazetidin-1-yl)acetyl)benzonitrile” is a chemical compound used in scientific research. It has a CAS RN of 2098078-63-6 . The IUPAC name for this compound is 4-(3-amino-1-azetidinyl)benzonitrile . The molecular weight of this compound is 215.25 g/mol .
Molecular Structure Analysis
The InChI code for “4-(2-(3-Aminoazetidin-1-yl)acetyl)benzonitrile” is 1S/C10H11N3/c11-5-8-1-3-10(4-2-8)13-6-9(12)7-13/h1-4,9H,6-7,12H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “4-(2-(3-Aminoazetidin-1-yl)acetyl)benzonitrile” has a molecular formula of C12H13N3O . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Kumar et al. (2022) focused on the synthesis of various compounds involving a benzonitrile derivative, showcasing their potential for antibacterial and antifungal activities. This includes the conversion of 2-chlorosalicylaldehyde into its oxime and then into 5-chloro-2-hydroxy-benzonitrile, a key starting material for their synthetic work (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Apoptosis Induction in Cancer Cells
Repický, Jantová, and Cipak (2009) explored benzothiazoles, which are similar in structure to benzonitriles, for their cytotoxic effects against tumor cells. They studied the antiproliferative and apoptosis-inducing activities of such compounds in human leukemia cells (Repický, Jantová, & Cipak, 2009).
Intermediate in HIV-1 Reverse Transcriptase Inhibitors
A publication by Ju Xiu-lia (2015) demonstrated the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) discussed the synthesis and evaluation of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the therapeutic potential of such compounds in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).
Antimicrobial Activity of Benzofuran Derivatives
Kumar and Karvekar (2010) reported on the synthesis of benzofuran derivatives and their evaluation for antimicrobial activity. This research demonstrates the wide-ranging potential applications of benzonitrile derivatives in the field of microbiology (Kumar & Karvekar, 2010).
Anti-inflammatory Activity of Indolyl Azetidinones
Kalsi, Shrimali, Bhalla, and Barthwal (1990) prepared compounds showing anti-inflammatory activity, which can be compared with non-steroidal anti-inflammatory drugs. The process involved the condensation of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-(1H-indol-3-yl -methylene)-2 - methyl-5oxo - 1H- imidazol-1-yl] benzamides with aryl aldehydes (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Propriétés
IUPAC Name |
4-[2-(3-aminoazetidin-1-yl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-5-9-1-3-10(4-2-9)12(16)8-15-6-11(14)7-15/h1-4,11H,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMNWERMEPOIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







